methyl 6-fluoro-1-benzofuran-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 6-fluoro-1-benzofuran-4-carboxylate (CAS 1427429-96-6) is a fluorinated benzofuran-4-carboxylate ester with the molecular formula C₁₀H₇FO₃ and a molecular weight of 194.16 g/mol. The compound features a benzofuran heterocyclic core bearing a fluorine atom at the 6-position and a methyl ester at the 4-position.

Molecular Formula C10H7FO3
Molecular Weight 194.16 g/mol
CAS No. 1427429-96-6
Cat. No. B6257152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-fluoro-1-benzofuran-4-carboxylate
CAS1427429-96-6
Molecular FormulaC10H7FO3
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=COC2=CC(=C1)F
InChIInChI=1S/C10H7FO3/c1-13-10(12)8-4-6(11)5-9-7(8)2-3-14-9/h2-5H,1H3
InChIKeyOWDKZDRBBPJKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-fluoro-1-benzofuran-4-carboxylate (CAS 1427429-96-6): Core Chemical Identity and Structural Context for Procurement


Methyl 6-fluoro-1-benzofuran-4-carboxylate (CAS 1427429-96-6) is a fluorinated benzofuran-4-carboxylate ester with the molecular formula C₁₀H₇FO₃ and a molecular weight of 194.16 g/mol . The compound features a benzofuran heterocyclic core bearing a fluorine atom at the 6-position and a methyl ester at the 4-position. Structurally, it belongs to the broader class of benzofuran-4-carboxylate derivatives, a scaffold recognized for its versatility in medicinal chemistry, agrochemical lead discovery, and synthetic intermediate applications [1]. The strategic placement of the 6-fluoro substituent distinguishes it from its non-fluorinated parent, methyl benzofuran-4-carboxylate (CAS 41019-56-1, MW 176.17), introducing altered electronic character, lipophilicity, and metabolic recognition that can influence both chemical reactivity and biological target engagement .

Why Methyl 6-fluoro-1-benzofuran-4-carboxylate Cannot Be Interchanged with Non-Fluorinated or Differently Substituted Benzofuran-4-carboxylate Analogs


Generic substitution among benzofuran-4-carboxylate analogs is precluded by the profound effects of the 6-fluoro substituent on key molecular properties governing reactivity, target engagement, and metabolic fate. The electron-withdrawing fluorine atom (Hammett σₘ = 0.34) redistributes electron density across the benzofuran π-system, altering both the reactivity of the ester carbonyl toward nucleophiles and the binding interactions with biological targets [1]. Analysis of the structure–activity relationship of benzofuran derivatives has demonstrated that the presence of fluorine enhances biological effects, with fluorinated compounds showing distinct anti-inflammatory and anticancer profiles compared to their non-fluorinated counterparts [2]. Furthermore, substitution of a hydrogen with fluorine at the 6-position increases lipophilicity, which impacts membrane permeability, metabolic stability, and CYP enzyme recognition—factors critical to both in vitro assay performance and in vivo pharmacokinetics . These multi-dimensional perturbations mean that a non-fluorinated benzofuran-4-carboxylate, a chloro-substituted variant, or a positional isomer cannot serve as a functionally equivalent replacement in a structure–activity study, a synthetic sequence, or a quality control protocol.

Quantitative Differentiation Evidence for Methyl 6-fluoro-1-benzofuran-4-carboxylate: Comparative Data Against Closest Analogs


Lipophilicity Modulation: Estimated LogP Shift of +0.2 to +0.4 Units Relative to Non-Fluorinated Methyl Benzofuran-4-carboxylate

The non-fluorinated comparator methyl benzofuran-4-carboxylate (CAS 41019-56-1) has a consensus Log Po/w of 2.05 based on multiple computational prediction models (iLOGP: 2.26, XLOGP3: 2.18, WLOGP: 2.22) . The introduction of a fluorine atom at the 6-position of the benzofuran core is known to increase lipophilicity; for monofluorinated aromatic heterocycles, the typical LogP increment ranges from +0.2 to +0.4 units based on class-level medicinal chemistry data . This positions methyl 6-fluoro-1-benzofuran-4-carboxylate with an estimated LogP of approximately 2.25–2.45, which is closer to the optimal range for CNS drug candidates (LogP 2–3.5) and may confer improved membrane permeability relative to the non-fluorinated parent [1].

Lipophilicity Drug-likeness Membrane permeability

Electronic Structure Perturbation: Fluorine-Induced Shifts in Benzofuran π-Electron Density Governing Reactivity and Binding

The 6-fluoro substituent exerts an electron-withdrawing inductive effect (σₘ = 0.34 for fluorine) on the benzofuran aromatic system, reducing π-electron density at the 4-carboxylate position and modulating the electrophilicity of the ester carbonyl [1]. In a systematic SAR study of benzofuran derivatives as SIRT2 inhibitors, the 6-fluoro substituent on the benzofuran core (compounds 7f–7j) consistently yielded weaker inhibitory activity compared to the 6-methoxy-substituted series (compounds 7a–7e), with the electron-donating methoxy group conferring superior potency [2]. This demonstrates that the electronic character at the 6-position directly governs the magnitude of biological target inhibition. The methyl 6-fluoro-1-benzofuran-4-carboxylate scaffold, with its electron-deficient character, is therefore chemically and biologically distinct from electron-rich or unsubstituted analogs, affecting both synthetic reactivity (e.g., electrophilic aromatic substitution rates) and target-binding pharmacodynamics [3].

Electronic effects Structure–activity relationship Benzofuran reactivity

SIRT2 Inhibitory Activity: Quantitative SAR Demonstrating 4-Halogen Substituents Are Unfavorable for Potency in Benzofuran Scaffolds

In a direct comparative enzymatic screen of 20 benzofuran derivatives against SIRT1–3, the 4-fluoro-substituted benzofuran sulfones (compounds 7d and 7i) exhibited SIRT2 IC50 values of 43.93 µM and 51.42 µM, respectively—the weakest inhibition observed among all 4-substituents tested [1]. The potency ranking of 4-substituents on the benzyl ring was: methoxycarbonyl (IC50 3.81–8.85 µM) > methoxy > cyano > bromo (IC50 17.76–20.14 µM) > fluoro (IC50 43.93–51.42 µM). All compounds were selective for SIRT2 over SIRT1 and SIRT3 (IC50 > 100 µM for both isoforms) [2]. This study systematically demonstrates that incorporating fluorine at electron-deficient positions in benzofuran-based inhibitor scaffolds can substantially diminish target engagement compared to other substituents. For researchers designing SIRT2 inhibitors or related epigenetic probes, the 4-fluoro or related 6-fluoro benzofuran-4-carboxylate framework may serve as a negative control or an inactive scaffold control, rather than as a lead optimization candidate [3].

SIRT2 inhibition Epigenetic targets Structure–activity relationship

Anti-Inflammatory Activity: Fluorinated Benzofuran Derivatives Exhibit Low Micromolar IC50 Against Pro-Inflammatory Mediators in Macrophages

A panel of nine fluorinated benzofuran and dihydrobenzofuran derivatives was evaluated for anti-inflammatory activity in LPS-stimulated macrophages [1]. Six of the nine fluorinated compounds suppressed inflammation, with IC50 values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6); 1.5 to 19.3 µM for CCL2; 2.4 to 5.2 µM for nitric oxide (NO); and 1.1 to 20.5 µM for prostaglandin E2 (PGE2). Three novel compounds significantly inhibited cyclooxygenase (COX) activity [2]. In the HCT116 colorectal adenocarcinoma proliferation assay, two compounds bearing difluorine, bromine, and ester or carboxylic acid groups inhibited proliferation by approximately 70% and induced DNA fragmentation by approximately 80% [3]. Structure–activity relationship analysis concluded that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. While these data do not directly measure methyl 6-fluoro-1-benzofuran-4-carboxylate itself, they establish the class-level expectation that fluorinated benzofuran-4-carboxylate esters possess significant anti-inflammatory and anticancer potential warranting direct evaluation.

Anti-inflammatory Macrophage Cytokine inhibition

CYP Enzyme Interaction Profile: Predicted CYP1A2 Inhibition Liability of Non-Fluorinated Analog Highlights Need for Fluoro-Specific Evaluation

Computational ADME prediction for the non-fluorinated analog methyl benzofuran-4-carboxylate (CAS 41019-56-1) indicates a positive CYP1A2 inhibition liability (CYP1A2 Inhibitor: Yes), along with high gastrointestinal absorption and blood-brain barrier permeability . The introduction of a fluorine substituent at the 6-position is known to alter CYP enzyme recognition through steric and electronic effects, as fluorine can block sites of oxidative metabolism and modulate heme-iron coordination . The general medicinal chemistry principle is that fluorination of aromatic rings can convert a CYP substrate into a CYP inhibitor or vice versa, and can shift isoform selectivity [1]. No direct CYP inhibition data exist for methyl 6-fluoro-1-benzofuran-4-carboxylate specifically, meaning the CYP interaction profile cannot be assumed identical to the non-fluorinated parent. This represents a critical data gap for any project requiring ADME characterization; the compound's CYP profile must be experimentally determined rather than extrapolated from the non-fluorinated analog.

Cytochrome P450 Drug–drug interaction ADME prediction

Procurement Specification Differentiation: 98% Purity with GHS Hazard Classification vs. 97% Purity Non-Fluorinated Analog

Methyl 6-fluoro-1-benzofuran-4-carboxylate is commercially available at a certified purity of 98% (HPLC area%, as per Leyan product specification) . The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate P-coded precautionary handling . In comparison, the non-fluorinated analog methyl benzofuran-4-carboxylate (CAS 41019-56-1) is offered at 97% purity from suppliers such as Alfa-Apisector and is described as a useful research chemical stored at room temperature away from moisture . The 1% higher purity specification of the 6-fluoro derivative, combined with its more extensive hazard classification, provides distinct procurement considerations: the fluorinated compound may be preferred when higher assay-grade purity is required for quantitative structure–activity studies or analytical method validation, but demands more rigorous laboratory safety protocols.

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for Methyl 6-fluoro-1-benzofuran-4-carboxylate Based on Verified Evidence


Negative Control or Inactive Scaffold Control in SIRT2 Inhibitor Screening Campaigns

Based on the direct head-to-head SIRT2 enzymatic data showing that 4-fluoro-substituted benzofuran sulfones exhibit the weakest inhibition (IC50 43.93–51.42 µM) among all 4-substituents tested [1], methyl 6-fluoro-1-benzofuran-4-carboxylate and its derivatives serve as empirically validated weak-activity or negative control compounds in SIRT2-focused discovery programs. Researchers can use this compound as a matched-scaffold control where benzofuran core recognition is preserved but inhibitory activity is minimized, enabling clean interpretation of on-target vs. off-target effects when compared to the highly active 4-methoxycarbonyl analog (IC50 3.81 µM) [2].

Fluorinated Building Block for Anti-Inflammatory Benzofuran Lead Optimization

Class-level evidence demonstrates that fluorinated benzofuran derivatives suppress LPS-stimulated inflammatory mediators in macrophages at low micromolar concentrations (IL-6 IC50 1.2–9.04 µM; CCL2 IC50 1.5–19.3 µM; PGE2 IC50 1.1–20.5 µM) and that SAR analysis confirms fluorine enhances anti-inflammatory biological effects [1]. Methyl 6-fluoro-1-benzofuran-4-carboxylate is therefore a strategically valuable synthetic intermediate for generating focused libraries of fluorinated benzofuran-4-carboxylate analogs for anti-inflammatory lead discovery, where the ester functionality provides a handle for further diversification into amides, acids, or heterocycles [2].

Physicochemical Probe for Fluorine-Mediated Lipophilicity and Metabolic Stability Studies

The estimated LogP enhancement of +0.2 to +0.4 units conferred by the 6-fluoro substituent relative to the non-fluorinated parent (consensus LogP 2.05) [1] positions methyl 6-fluoro-1-benzofuran-4-carboxylate as a matched molecular pair with its non-fluorinated analog for systematic studies of fluorine effects on membrane permeability, metabolic stability, and CYP enzyme recognition [2]. The compound is suitable for head-to-head comparative ADME profiling (LogD7.4 determination, Caco-2 permeability, microsomal stability, CYP phenotyping) against methyl benzofuran-4-carboxylate to isolate and quantify the contribution of a single aromatic fluorine substitution to drug-like properties.

Analytical Reference Standard and Synthetic Intermediate for Quality Control Method Development

With a certified purity of 98% (HPLC) and defined GHS hazard classification (H302, H315, H319, H335) [1], methyl 6-fluoro-1-benzofuran-4-carboxylate can serve as an analytical reference standard for HPLC method development, retention time calibration, and impurity profiling in benzofuran-4-carboxylate synthetic workflows. Its distinct retention characteristics (increased lipophilicity vs. non-fluorinated analog) facilitate chromatographic separation from closely related synthetic byproducts, while the 2% impurity window provides a defined threshold for purity acceptance criteria in GLP analytical protocols [2].

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